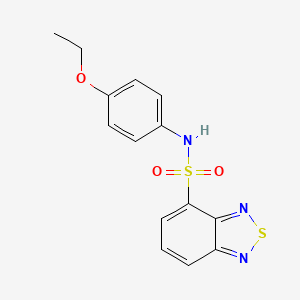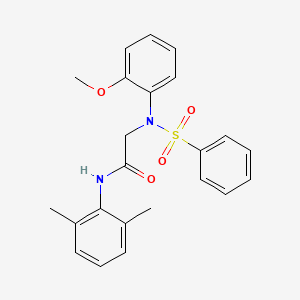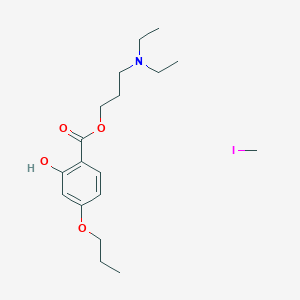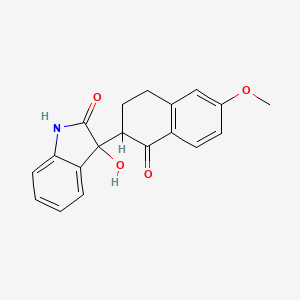![molecular formula C27H32N2O5S B4984830 Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B4984830.png)
Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane, methoxyphenyl, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The adamantane moiety is often introduced through the reaction of adamantane derivatives with suitable amines under acidic conditions . The methoxyphenyl group can be incorporated using 2-methoxyphenyl isocyanate, which is known for its chemoselective properties . The thiophene ring is usually synthesized through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield the corresponding alcohols.
Applications De Recherche Scientifique
Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to the adamantane moiety.
Mécanisme D'action
The mechanism of action of Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with biological membranes and molecular targets. The adamantane moiety is known to enhance membrane permeability, which can facilitate the delivery of the compound to its target sites. The methoxyphenyl and thiophene groups may interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(adamantane-1-amido)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
- 2-Methoxyphenyl isocyanate
Uniqueness
Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the combination of its structural components. The adamantane moiety provides enhanced lipophilicity and membrane permeability, while the methoxyphenyl and thiophene groups offer specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5S/c1-4-34-25(31)21-15(2)22(23(30)28-19-6-5-7-20(11-19)33-3)35-24(21)29-26(32)27-12-16-8-17(13-27)10-18(9-16)14-27/h5-7,11,16-18H,4,8-10,12-14H2,1-3H3,(H,28,30)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXCFMGKQUYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4984753.png)


![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4984784.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B4984790.png)
amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
![8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)
![1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one](/img/structure/B4984816.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
